![molecular formula C20H25N3O3S B15148436 4-ethyl-2-[(E)-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}diazenyl]phenol](/img/structure/B15148436.png)
4-ethyl-2-[(E)-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}diazenyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-2-[(1E)-2-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]diazen-1-yl]phenol is a complex organic compound with a unique structure that includes an ethyl group, a phenol group, and a diazenyl linkage
Métodos De Preparación
The synthesis of 4-ethyl-2-[(1E)-2-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]diazen-1-yl]phenol typically involves multiple steps. The synthetic route often starts with the preparation of the phenol derivative, followed by the introduction of the ethyl group and the diazenyl linkage. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-ethyl-2-[(1E)-2-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]diazen-1-yl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can break the diazenyl linkage, resulting in the formation of amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution, leading to the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-ethyl-2-[(1E)-2-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]diazen-1-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-ethyl-2-[(1E)-2-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]diazen-1-yl]phenol involves its interaction with specific molecular targets. The diazenyl linkage allows the compound to form stable complexes with metal ions, which can affect various biochemical pathways. Additionally, the phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function.
Comparación Con Compuestos Similares
Similar compounds to 4-ethyl-2-[(1E)-2-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]diazen-1-yl]phenol include:
4-ethylphenol: A simpler compound with similar phenol and ethyl groups but lacking the diazenyl linkage.
4-methylpiperidine: Contains the piperidine ring but lacks the phenol and diazenyl groups.
Phenol derivatives: Various phenol derivatives with different substituents can have similar chemical properties but different biological activities. The uniqueness of 4-ethyl-2-[(1E)-2-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]diazen-1-yl]phenol lies in its combination of functional groups, which allows it to participate in a wide range of chemical and biological interactions.
Propiedades
Fórmula molecular |
C20H25N3O3S |
|---|---|
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
4-ethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]diazenyl]phenol |
InChI |
InChI=1S/C20H25N3O3S/c1-3-16-4-9-20(24)19(14-16)22-21-17-5-7-18(8-6-17)27(25,26)23-12-10-15(2)11-13-23/h4-9,14-15,24H,3,10-13H2,1-2H3 |
Clave InChI |
KVNQSBQDEDHSRG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-hydroxy-2-methylpropan-2-yl)-2-methyl-5-(4-{[4-(piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide](/img/structure/B15148357.png)
![N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15148364.png)
![N-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B15148368.png)
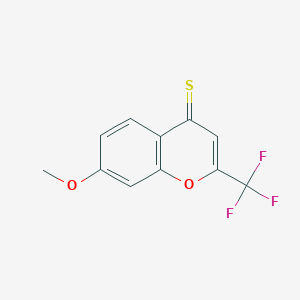
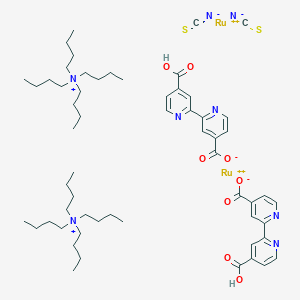
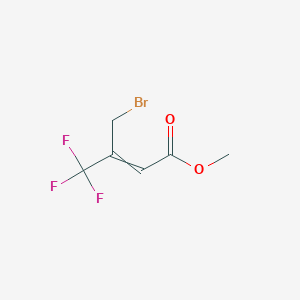
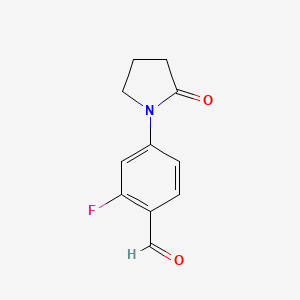

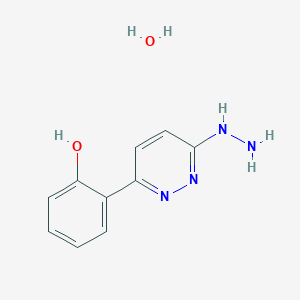
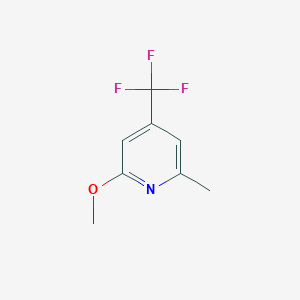
![2-Morpholino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15148430.png)
![2,2'-{[4-(Prop-2-en-1-yloxy)phenyl]methanediyl}bis(5-phenylcyclohexane-1,3-dione)](/img/structure/B15148440.png)
![2-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B15148448.png)
![5-(3-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B15148455.png)
